2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound that combines furan, triazole, and thiazole moieties. These structures are known for their diverse biological activities and are often found in various pharmacologically active compounds .
Preparation Methods
The synthesis of 2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors.
Synthesis of the triazole ring: This often involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.
Thiazole ring formation: This can be synthesized by the reaction of α-haloketones with thioamides.
Coupling reactions: The final step involves coupling the furan, triazole, and thiazole rings under suitable conditions
Chemical Reactions Analysis
2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be performed using hydrogen in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.
Common reagents and conditions: These include acids, bases, and solvents like ethanol and toluene
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in developing new drugs.
Industry: It can be used in the synthesis of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets:
Molecular targets: These include enzymes and receptors involved in microbial metabolism.
Pathways involved: The compound can inhibit key enzymes, leading to the disruption of metabolic pathways in microbes
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules like:
Thiazole derivatives: Known for their antimicrobial and anticancer properties.
Triazole derivatives: Used in antifungal and antiviral drugs.
Furan derivatives: Known for their anti-inflammatory and anticancer activities.
The uniqueness of 2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide lies in its combined structure, which may offer synergistic effects in its biological activities .
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2S2/c17-8(13-10-12-3-5-19-10)6-20-11-14-9(15-16-11)7-2-1-4-18-7/h1-5H,6H2,(H,12,13,17)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZMSFFEDVCWFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NN2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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